molecular formula C6H11NO2 B2838300 5-Methoxy-2,3,6,7-tetrahydro-1,4-oxazepine CAS No. 384330-36-3

5-Methoxy-2,3,6,7-tetrahydro-1,4-oxazepine

Número de catálogo B2838300
Número CAS: 384330-36-3
Peso molecular: 129.159
Clave InChI: XQICQNFSVCHSCV-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

5-Methoxy-2,3,6,7-tetrahydro-1,4-oxazepine, also known as 5-MTO, is an organic compound that belongs to the oxazepine family. It is an important intermediate in the synthesis of various pharmaceuticals, such as anticonvulsants, anti-anxiety drugs, and anti-psychotics. 5-MTO has several unique properties that make it an attractive choice for laboratory experiments in various scientific fields.

Aplicaciones Científicas De Investigación

Synthesis and Anticancer Activity

Synthetic approaches have led to the creation of novel scaffolds such as (RS)-3-methoxy-N-substituted-1,2,3,5-tetrahydro-4,1-benzoxazepines with various electron-withdrawing groups. These compounds have shown unexpected antiproliferative activity against the MCF-7 breast cancer cell line. The presence of certain substituents, like the trifluoroacetyl moiety on the nitrogen atom, contributes to the compounds' in vitro antitumor activities, showcasing the potential of these structures in the development of anticancer agents (Díaz-Gavilán et al., 2004).

Antibiotic Potential

Research into new 1,3-oxazepine derivatives from Schiff bases has highlighted the antibiotic potential of these compounds. Through a series of reactions involving cycloaddition, new tri(1,3-oxazepine) derivatives were synthesized, suggesting the use of these new imines and 1,3-oxazepine derivatives as potential antibiotics. The synthesis process and structural confirmation through various analyses emphasize the versatility and potential applications of these compounds in antibiotic development (Abood, 2010).

Propiedades

IUPAC Name

5-methoxy-2,3,6,7-tetrahydro-1,4-oxazepine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c1-8-6-2-4-9-5-3-7-6/h2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQICQNFSVCHSCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NCCOCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methoxy-2,3,6,7-tetrahydro-1,4-oxazepine

CAS RN

384330-36-3
Record name 5-methoxy-2,3,6,7-tetrahydro-1,4-oxazepine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of 1,4-oxazepan-5-one (1 g, 8.7 mmol) and (CH3)3O+BF4− (1.9 g, 12.8 mmol) in DCM (30 mL) was stirred at room temperature for 20 h. The reaction mixture was then poured into water (60 mL) and extracted with DCM (2×50 mL). The combined organic layers were washed with brine, dried over anhydrous sodium sulfate. After filtration and concentration, the crude product was used for the next step without further purification.
Quantity
1 g
Type
reactant
Reaction Step One
[Compound]
Name
(CH3)3O BF4−
Quantity
1.9 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 1,4-oxazepan-5-one (0.091 g, 0.793 mmol) in DCM (2 mL) in a screw-cap vial was added dimethyl sulfate (0.1 g, 0.793 mmol) to give a colorless solution. The reaction was heated to 150° C. for 5 minutes. Potassium carbonate (200 mg) was added and the vial was capped and shaken. The reaction was filtered through a glass frit and solvent was removed under reduced pressure to give a clear oil (100 mg) that was used without further purification. LCMS (+ESI) m/z: 130.2 [M+H]+.
Quantity
0.091 g
Type
reactant
Reaction Step One
Quantity
0.1 g
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
200 mg
Type
reactant
Reaction Step Two
Name

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.